6-Bromo-2,2'-bipyridine N-oxide
Description
Significance of Bipyridine Scaffolds in Modern Chemistry
The 2,2'-bipyridine (B1663995) (bpy) scaffold is one of the most ubiquitous and vital ligands in the field of chemistry. nih.gov Its robust nature and versatile coordination capabilities have established it as a fundamental building block in numerous chemical disciplines. researchgate.netnih.gov
In coordination chemistry, 2,2'-bipyridine is a premier chelating ligand, readily forming stable complexes with a vast array of transition metal ions. nih.govwikipedia.org As a neutral bidentate ligand, it coordinates to metal centers through its two nitrogen atoms. wikipedia.orgmdpi.com The coplanar arrangement of its two pyridine (B92270) rings facilitates significant electron delocalization, which is a key factor in the distinct properties of its metal complexes. wikipedia.org These complexes have been instrumental in advancing the understanding of fundamental chemical principles, including the thermodynamics and kinetics of metal ion complexation, as well as the photophysical and electrochemical behavior of coordination compounds. nih.gov The inherent stability and well-defined geometry of bipyridine complexes, such as the classic tris(bipyridine)ruthenium(II), have made them benchmarks in the study of metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org
The influence of bipyridine scaffolds extends prominently into catalysis and materials science. researchgate.net In catalysis, metal-bipyridine complexes are effective in a variety of transformations, including water oxidation, the water-gas shift reaction, and the electrochemical reduction of carbon dioxide. researchgate.netmdpi.com The ability to systematically functionalize the bipyridine core allows for the fine-tuning of the catalyst's electronic and steric properties, thereby optimizing its activity and selectivity. nih.gov
In the realm of materials science, bipyridines are integral components in the design of functional materials. nih.govresearchgate.net Their derivatives are employed as photosensitizers, components of light-emitting materials, and building blocks for supramolecular assemblies. nih.govtaylorandfrancis.com The rigid, planar structure and the delocalized π-electron system of bipyridines are conducive to creating materials with desirable photoluminescent and electronic properties, which are exploited in applications like organic light-emitting diodes (OLEDs) and solar energy conversion. taylorandfrancis.com
The N-Oxide Moiety: Electronic and Steric Implications
The introduction of an N-oxide group (N→O) to a pyridine ring dramatically alters the ligand's characteristics. This functionalization imparts a unique combination of electronic and steric effects that modulate the behavior of the bipyridine system. nih.govnih.gov
The N-oxide functionality has a profound impact on the electronic landscape of the pyridine ring. The N+–O– bond is highly polar, possessing a significant dipole moment and acting as a strong hydrogen bond acceptor. nih.govscripps.edu This polarity induces a redistribution of electron density throughout the aromatic system. nih.gov
The N-oxide moiety introduces significant steric bulk in the vicinity of the nitrogen atom, which can influence the conformational preferences of the bipyridine ligand and its coordination geometry. nih.gov Beyond steric hindrance, the oxygen atom of the N-oxide group provides an additional potential donor site for metal coordination. rsc.org This allows for more diverse chelation modes compared to the parent bipyridine. Ligands incorporating N-oxide functionalities can coordinate to metal ions not only through the pyridine nitrogen but also through the N-oxide oxygen, leading to the formation of unique complex geometries and potentially influencing the selectivity of metal-ligand binding. rsc.orgacs.org For instance, in the solid state, the related compound 2-[(6-Bromo-2-pyrid-yl)amino]pyridine N-oxide exhibits a nearly planar conformation between its two pyridine rings. nih.gov
Contextualizing 6-Bromo-2,2'-bipyridine (B106941) N-oxide within Bipyridine N-Oxide Chemistry
6-Bromo-2,2'-bipyridine N-oxide (CAS Number: 205052-95-5) emerges as a specialized ligand that combines the features of the bipyridine scaffold with the electronic and steric modifications of both a bromo substituent and an N-oxide group. chemicalbook.com The parent compound, 6-Bromo-2,2'-bipyridine, is recognized as a useful reagent, for example, in the synthesis of electron-transporting materials for OLEDs. chemicalbook.com
The introduction of the N-oxide group to this brominated scaffold is expected to significantly alter its properties. The electron-withdrawing nature of the N-oxide, coupled with the inductive effects of the bromine atom, would modulate the electron density of the pyridine rings, thereby influencing the ligand's coordination strength and the electrochemical properties of its metal complexes. Furthermore, the bromine atom at the 6-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex, multifunctional ligand architectures. The presence of the N-oxide provides an alternative coordination site, opening possibilities for novel chelation behaviors and the design of catalysts and materials with tailored properties.
Table 1: Physicochemical Properties of 6-Bromo-2,2'-bipyridine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 10495-73-5 | sigmaaldrich.comambeed.com |
| Molecular Formula | C₁₀H₇BrN₂ | sigmaaldrich.comambeed.com |
| Molecular Weight | 235.08 g/mol | sigmaaldrich.comambeed.com |
| Boiling Point | 133°C / 2.2 mmHg | chemicalbook.com |
| InChI Key | NCRIDSGPLISUEU-UHFFFAOYSA-N | sigmaaldrich.comambeed.com |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | ambeed.com |
| Number of Rotatable Bonds | 1 | ambeed.com |
| Number of H-bond Acceptors | 2 | ambeed.com |
Unique Reactivity Profile due to Bromine and N-Oxide Functionalities
The presence of both a bromine atom at the 6-position and an N-oxide group on one of the pyridine rings of the 2,2'-bipyridine core endows this compound with a distinctive reactivity profile. The N-oxide group, being strongly electron-withdrawing, enhances the electrophilicity of the pyridine ring, particularly at the positions ortho and para to the N-oxide. This can facilitate nucleophilic aromatic substitution reactions.
Simultaneously, the bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The reactivity of this bromo substituent can be tuned by the electronic effects of the N-oxide group. This dual functionality allows for sequential and site-selective modifications of the bipyridine framework. For instance, the bromine atom can readily participate in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, alkynyl, and amino groups. libretexts.orgorganic-chemistry.org
The interplay between the electron-withdrawing N-oxide and the reactive bromo group allows for a strategic and controlled elaboration of the bipyridine scaffold, making it a highly valuable tool in the synthesis of complex molecular architectures.
Strategic Importance as a Synthetic Intermediate
The unique reactivity of this compound makes it a strategically important intermediate for the synthesis of a diverse range of functional molecules. Its ability to undergo selective cross-coupling reactions at the C-Br bond, while the N-oxide group remains intact or can be subsequently removed, offers a powerful synthetic strategy.
This compound serves as a key precursor for:
Functionalized Ligands: By replacing the bromine atom with various functional groups through cross-coupling reactions, a library of new bipyridine ligands with tailored electronic and steric properties can be synthesized. These ligands are crucial for the development of new catalysts and functional metal complexes.
Organic Electronic Materials: The bipyridine N-oxide core can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and other electronic devices. bohrium.com The bromine atom provides a convenient point for extending the conjugation through cross-coupling reactions.
Biologically Active Molecules: The bipyridine scaffold is present in numerous biologically active compounds. The ability to functionalize the 6-position of the bipyridine N-oxide allows for the synthesis of novel derivatives with potential pharmaceutical applications.
The strategic placement of the bromine atom and the N-oxide group allows for a modular approach to the synthesis of complex bipyridine derivatives, where each functional group can be addressed independently to build molecular complexity.
Structure
3D Structure
Properties
CAS No. |
205052-95-5 |
|---|---|
Molecular Formula |
C10H7BrN2O |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-bromo-1-oxido-6-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H7BrN2O/c11-10-6-3-5-9(13(10)14)8-4-1-2-7-12-8/h1-7H |
InChI Key |
KPZMLEGUCOXPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=[N+](C(=CC=C2)Br)[O-] |
Origin of Product |
United States |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR Assignments and Chemical Shift Analysis
A detailed ¹H NMR analysis of 6-Bromo-2,2'-bipyridine (B106941) N-oxide would involve the assignment of each proton in the molecule to a specific signal in the spectrum. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) would offer insights into the electronic environment and connectivity of the protons within the bipyridine rings. The introduction of the N-oxide functional group and the bromine atom would be expected to significantly influence the chemical shifts of the nearby protons compared to the parent 2,2'-bipyridine (B1663995) structure. However, no specific experimental ¹H NMR data for this compound is available.
Carbon-13 (¹³C) NMR Elucidation of Molecular Structure
Similarly, ¹³C NMR spectroscopy would identify all unique carbon environments in the 6-Bromo-2,2'-bipyridine N-oxide molecule. The chemical shifts would be characteristic of the carbon atoms in the two pyridine (B92270) rings, with notable shifts expected for the carbon atom bonded to the bromine (C-Br) and the carbons adjacent to the N-oxide group. This analysis is crucial for confirming the carbon skeleton of the molecule. Specific ¹³C NMR spectral data for this compound could not be sourced.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine rings. A key diagnostic band would be the N-O stretching vibration, which is characteristic of N-oxides and typically appears in a specific region of the spectrum. researchgate.netnih.gov Analysis of these bands confirms the presence of the specific functional groups within the molecule. Unfortunately, an experimental IR spectrum for this compound is not available.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique particularly useful for analyzing polar molecules like pyridine N-oxides. researchgate.net An ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This would allow for the confirmation of the molecular weight of the compound. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br). No specific ESI-MS data has been reported.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproducts
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is often used to assess the purity of a compound and to identify any byproducts from its synthesis. chemicalbook.com For this compound, a GC-MS analysis would provide a chromatogram indicating the retention time of the main compound and any impurities. The mass spectrometer would then provide mass spectra for each separated component, aiding in their identification. Specific GC-MS analysis data for this compound is not documented in the available resources.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not extensively detailed in publicly available literature, analysis of closely related structures provides valuable insights.
Determination of Molecular Conformation and Bond Parameters
The molecular conformation, including the planarity of the bipyridine system and the bond lengths and angles, is critical for understanding the molecule's electronic and steric properties. For instance, single-crystal X-ray diffraction of a closely related isomer, 5,5'-dibromo-[2,2'-bipyridine] 1-oxide, has shown that the molecule possesses a planar structure. researchgate.net This planarity is a key feature, as it facilitates effective π-electron delocalization across the two pyridine rings, which is beneficial for charge transport. researchgate.net
In a related compound, 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, which features an amino linker between the rings, the two pyridine rings are also nearly coplanar, with a small dihedral angle of 2.48 (2)°. iucr.orgnih.gov While not identical, the data from these analogues suggest that the core bipyridine N-oxide framework strongly favors a planar or near-planar conformation. Specific bond lengths and angles for the title compound would require dedicated crystallographic analysis.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π–π stacking interactions. These interactions are fundamental to the material's bulk properties.
Studies on N-oxide functionalized bipyridines have highlighted the importance of π-stacking in their solid-state structures, a direct consequence of their molecular planarity. researchgate.net In the crystal structure of 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, molecules are connected into dimers via intermolecular N-H···O hydrogen bonds, and these dimers are stacked in a sandwich-herringbone arrangement. iucr.org This demonstrates the significant role that both hydrogen bonding (when a donor is present) and stacking interactions play in the crystal packing of bipyridine N-oxide derivatives. The presence of the bromine atom in this compound could also introduce halogen bonding as a potential significant intermolecular interaction influencing its crystal packing.
Electrochemical Characterization of Redox Properties
The electrochemical behavior of this compound is dominated by the presence of the electron-withdrawing N-oxide group, which significantly alters the electronic properties of the bipyridine system.
The introduction of an N-oxide group to a bipyridine framework creates a strongly electron-deficient unit. researchgate.net This has a profound effect on the molecule's frontier molecular orbitals, particularly by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A lower LUMO level facilitates electron injection, making the compound more susceptible to reduction. researchgate.net This property is a key reason why N-oxide-functionalized bipyridines are explored for use in constructing n-type semiconducting polymers. researchgate.net
| Property | Description | Source(s) |
| Electron Character | The N-oxide group imparts a strong electron-deficient character to the bipyridine system. | researchgate.net |
| LUMO Level | The introduction of the N-oxide group lowers the LUMO energy level, facilitating electron injection. | researchgate.net |
| Reducibility | The compound is susceptible to electrochemical reduction, which can deoxygenate the N-oxide group to form the corresponding pyridine. | researchgate.netnih.gov |
| Reference Reduction Potential | The reduction potential for the parent Pyridine N-oxide / Pyridine couple is -1.04 V vs. SHE. | nih.gov |
Reactivity and Derivatization Pathways
Deoxygenation Reactions of the N-Oxide Moiety
The N-oxide functional group in 6-Bromo-2,2'-bipyridine (B106941) N-oxide can be readily removed to yield the parent 6-Bromo-2,2'-bipyridine. This deoxygenation is a crucial step in synthetic sequences where the N-oxide is used to activate the pyridine (B92270) ring for other transformations or to modulate the electronic properties of the molecule.
Catalytic Hydrogenation Methods (e.g., Pd/C)
Catalytic hydrogenation is a widely employed and efficient method for the deoxygenation of pyridine N-oxides. The reaction typically involves treating the N-oxide with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This method is favored for its clean conversion and the ease of product isolation.
The deoxygenation of 6-Bromo-2,2'-bipyridine N-oxide via catalytic hydrogenation is expected to proceed under standard conditions, such as stirring the compound with a catalytic amount of 10% Pd/C in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The reaction generally proceeds at room temperature and atmospheric pressure, although in some cases, elevated pressure may be required to enhance the reaction rate. The process involves the heterogenous catalyst facilitating the cleavage of the N-O bond and the subsequent formation of water as a byproduct. It is important to monitor the reaction to prevent potential dehalogenation of the bromo-substituent, which can sometimes occur under prolonged reaction times or more forcing conditions.
| Reaction | Reagents & Conditions | Product |
| Deoxygenation | H₂, 10% Pd/C, Ethanol, Room Temperature | 6-Bromo-2,2'-bipyridine |
Reductive Deoxygenation using Chemical Reagents (e.g., Sodium Borohydride)
Chemical reagents offer an alternative to catalytic hydrogenation for the deoxygenation of pyridine N-oxides. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent used for this purpose, often in the presence of a promoter or in a specific solvent system.
While direct reduction of pyridine N-oxides with sodium borohydride alone can be sluggish, the reaction can be facilitated by the addition of certain additives. For instance, the use of sodium borohydride in combination with a Lewis acid or in an acidic medium can enhance its reducing power and effect the deoxygenation. For this compound, a potential method would involve its reaction with an excess of sodium borohydride in a solvent such as methanol (B129727) or a mixture of methanol and water. The reaction may require heating to proceed to completion. The workup typically involves quenching the excess reagent with a dilute acid and subsequent extraction of the product.
| Reaction | Reagents & Conditions | Product |
| Deoxygenation | NaBH₄, Methanol, Heat | 6-Bromo-2,2'-bipyridine |
Functionalization at the Bromo-Substituted Position
The bromine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. This reactivity is a cornerstone for the synthesis of a diverse range of 2,2'-bipyridine (B1663995) derivatives.
Amination Reactions (e.g., with Aqueous Ammonia (B1221849) or Potassium Amide)
The conversion of the bromo group to an amino group can be achieved through amination reactions. The choice of the aminating agent and reaction conditions can influence the outcome and efficiency of the transformation. Reactions of halogenated pyridines with potassium amide in liquid ammonia have been studied, and these reactions can sometimes lead to rearrangements. researchgate.net
The reaction of this compound with a strong nucleophile like potassium amide (KNH₂) in liquid ammonia is a potent method for introducing an amino group. This reaction, known as the Chichibabin amination or a related nucleophilic aromatic substitution, would likely yield 6-Amino-2,2'-bipyridine N-oxide. The reaction is typically carried out at low temperatures (-33 °C, the boiling point of liquid ammonia). Alternatively, using aqueous ammonia under high pressure and temperature (the Bucherer reaction conditions) can also effect the amination, though this method is generally less common for this type of substrate. The formation of 2-[(6-Bromo-2-pyrid-yl)amino]pyridine N-oxide has been reported, indicating the feasibility of amination at the 6-position of a related bipyridine framework. nih.gov
| Reaction | Reagents & Conditions | Product |
| Amination | KNH₂, Liquid NH₃, -33°C | 6-Amino-2,2'-bipyridine N-oxide |
| Amination | Aqueous NH₃, High Temperature & Pressure | 6-Amino-2,2'-bipyridine N-oxide |
Cyanation Reactions (e.g., with CuCN)
The introduction of a cyano group in place of the bromine atom is a valuable transformation, as the nitrile functionality can be further converted into other groups such as carboxylic acids, amines, or amides. Copper(I) cyanide (CuCN) is a classic reagent for this type of nucleophilic substitution, often referred to as the Rosenmund-von Braun reaction.
For this compound, the cyanation would involve heating the compound with CuCN in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction typically requires elevated temperatures (150-200 °C) to proceed efficiently. The success of this reaction provides 6-Cyano-2,2'-bipyridine N-oxide, a versatile intermediate for further synthetic elaborations. The synthesis of related 6-substituted 5-cyano-(3,4'-bipyridine)-1'-oxides has been documented, where a chloro-substituent is displaced by various nucleophiles, supporting the viability of such substitutions on the bipyridine N-oxide core. documentsdelivered.com
| Reaction | Reagents & Conditions | Product |
| Cyanation | CuCN, DMF or NMP, 150-200°C | 6-Cyano-2,2'-bipyridine N-oxide |
Conversion to Carboxylic Acids via Nitrile Hydrolysis
The nitrile group of 6-Cyano-2,2'-bipyridine N-oxide can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This two-step sequence from the bromo-derivative provides a route to 6-Carboxy-2,2'-bipyridine N-oxide.
Acidic hydrolysis is typically carried out by heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. This process first forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This initially produces the carboxylate salt, which upon acidification yields the final carboxylic acid. The choice between acidic and basic conditions may depend on the stability of other functional groups present in the molecule.
| Reaction | Reagents & Conditions | Product |
| Nitrile Hydrolysis (Acidic) | H₂SO₄ (aq) or HCl (aq), Heat | 6-Carboxy-2,2'-bipyridine N-oxide |
| Nitrile Hydrolysis (Basic) | NaOH (aq) or KOH (aq), Heat, then H₃O⁺ | 6-Carboxy-2,2'-bipyridine N-oxide |
Advanced Cross-Coupling for Extended Architectures
Reactivity at the N-Oxide Site
The N-oxide group is not merely a spectator or a directing group; it is a functional site that actively participates in a variety of chemical reactions. Its reactivity is central to modifying the electronic properties of the molecule and introducing new functionalities.
Pyridine N-oxides are well-established as competent oxygen atom donors in a variety of chemical transformations. nih.gov They can transfer their oxygen atom to a substrate, resulting in the deoxygenation of the bipyridine N-oxide back to the corresponding bipyridine. This process is often studied in the context of modeling the reactivity of molybdenum-containing enzymes. nih.govbiorxiv.org The rate of oxygen atom transfer can be influenced by the electronic and steric properties of both the N-oxide and the oxygen-accepting substrate. nih.gov For instance, pyridazine (B1198779) N-oxides can be photoactivated to generate reactive oxygen species, demonstrating a method for controlled oxygen transfer. nih.gov This reactivity allows this compound to serve as an oxidant in specific synthetic contexts. biorxiv.org
The N-oxide group is a powerful directing group for the functionalization of adjacent C-H bonds. This effect is a cornerstone of modern synthetic strategies involving pyridine N-oxides. nih.govresearchgate.net Palladium-catalyzed reactions, in particular, leverage the coordinating ability of the N-oxide oxygen to bring the catalyst into proximity with the C-H bond at the ortho position (C3'). This allows for a range of coupling reactions, including arylation, alkenylation, and alkylation, with high regioselectivity. nih.govresearchgate.netnih.gov In some cases, the N-oxide can direct functionalization even in the presence of other directing groups, with steric hindrance often playing a key role in determining the outcome. nih.gov Photoinduced processes have also been developed, where pyridine N-oxide derivatives can act as hydrogen atom transfer (HAT) catalysts for site-selective C-H functionalization. chemrxiv.org
Table 2: C-H Functionalization Directed by Pyridine N-Oxides
| Reaction Type | Catalyst System | Key Feature | Citation |
| Direct Arylation | Palladium / Silver Oxidant | High site-selectivity for the ortho-position. | nih.gov |
| Alkenylation | Palladium(II) Acetate | Excellent regio- and stereoselectivity. | researchgate.net |
| Alkylation | Palladium Catalyst | Couples with non-activated secondary/tertiary alkyl bromides. | nih.gov |
| Halogenation | Palladium(II) Acetate | N-oxide directs functionalization when the other ring's nitrogen is sterically blocked. | nih.gov |
| Photoinduced HAT | Photoredox Catalyst | N-oxide derivatives act as catalysts for selective C-H functionalization. | chemrxiv.org |
Regioselective Transformations and Control
Achieving regioselectivity is paramount in the synthesis of complex molecules. For this compound, the interplay between the bromo-substituent and the N-oxide directing group offers opportunities for highly controlled transformations. The choice of reaction conditions—catalyst, reagents, and temperature—can determine which site of the molecule reacts.
For instance, in palladium-catalyzed halogenations of bipyridine N-oxides, regioselectivity is dictated by a competition between the directing abilities of the unoxidized pyridine nitrogen and the N-oxide oxygen. nih.gov Steric hindrance around the pyridine nitrogen can favor functionalization directed by the N-oxide group to the other ring. nih.gov Similarly, metal-free methods for synthesizing 2,2'-bipyridines from pyridine-N-oxides have been shown to proceed with high regio- and chemoselectivity. lboro.ac.uk The ability to selectively perform a cross-coupling reaction at the C6-bromo position without disturbing the N-oxide, or to functionalize the C3' position via C-H activation while leaving the bromo-substituent intact, allows for stepwise and controlled derivatization. This regiochemical control is essential for the rational design and synthesis of tailored ligands, functional materials, and complex organic molecules based on the bipyridine scaffold.
Coordination Chemistry of 6 Bromo 2,2 Bipyridine N Oxide As a Ligand
Ligand Design Principles and Chelation Modes
The design of a ligand like 6-Bromo-2,2'-bipyridine (B106941) N-oxide is intentional, with specific chemical features that dictate how it will interact with metal ions. The arrangement of its atoms allows for different coordination possibilities, and the presence of the N-oxide and bromine groups fine-tunes its electronic and steric properties.
6-Bromo-2,2'-bipyridine N-oxide has a versatile structure that allows it to bind to metal ions in several ways. It can act as a monodentate ligand, using either the nitrogen atom of the pyridine (B92270) ring or the oxygen atom of the N-oxide group to form a single bond with a metal center.
More commonly, it functions as a bidentate ligand, using two of its donor atoms to chelate a metal ion. The most prevalent bidentate coordination modes are:
N,N'-chelation: Both nitrogen atoms from the two pyridine rings bind to the metal.
N,O-chelation: The nitrogen of one pyridine ring and the oxygen of the N-oxide group coordinate to the metal.
The free rotation around the single bond connecting the two pyridine rings allows the ligand to adopt different conformations, such as cis and trans, which influences its ability to act as a chelating or bridging ligand in creating larger polymeric structures. nih.gov While the potential for polydentate coordination (using more than two donor atoms) exists, it is less common for this specific ligand.
The N-oxide and bromine substituents significantly influence the coordination behavior of the ligand:
Bromine Atom: The bromine atom is an electron-withdrawing group. Its presence on the pyridine ring reduces the electron density of the ligand system. This electronic effect can impact the strength of the coordinate bonds formed with the metal ion. Additionally, the bromine atom adds steric bulk to the ligand, which can influence the geometry of the resulting metal complex and potentially favor certain coordination modes over others to minimize steric hindrance.
Complexation with Transition Metal Ions
The unique features of this compound make it an interesting ligand for a variety of transition metals. The following sections explore its complexes with zinc(II), ruthenium(II), and manganese(II).
Studies comparing the complexation of zinc(II) with 2,2'-bipyridine (B1663995) (bipy) and its N,N'-dioxide derivative (bipydiox) provide insights into the role of the N-oxide functionality. The binding energy of bipydiox to zinc is slightly lower than that of bipy. nih.gov For instance, in a mixed complex, the difference in binding energy was found to be only 0.1 eV. nih.gov Consequently, the differences in the properties and reactivity of zinc(II) complexes with these two ligands are generally minor. nih.gov
The primary difference in reactivity stems from the potential for the N-oxide ligand to act as an oxygen transfer agent, although this is typically a high-energy process. nih.gov The coordination of N-oxides to zinc(II) has been shown to be strong, leading to the formation of stable complexes. nsf.gov The specific geometry of the resulting zinc complexes can vary depending on the other ligands present, with both tetrahedral and octahedral geometries being observed. researchgate.netiucr.org
| Ligand | Metal Ion | Key Findings |
| 2,2'-bipyridyl-N,N'-dioxide (bipydiox) | Zinc(II) | Binding energy is slightly smaller than that of 2,2'-bipyridine. nih.gov |
| 2,2'-bipyridine (bipy) | Zinc(II) | Reactivity is similar to bipydiox complexes, with minor differences. nih.gov |
For example, in Ru(bda)L₂ type catalysts (where bda is 2,2'-bipyridine-6,6'-dicarboxylate), modifying the electronic features of the bda ligand by introducing pyrazine (B50134) nitrogens significantly shifts the Ru(III)/Ru(II) redox couple. acs.org Specifically, the introduction of one pyrazine nitrogen results in an anodic shift of 214 mV, and a second pyrazine leads to a further shift of 190 mV. acs.org This demonstrates a cumulative electronic effect on the metal center. acs.org Despite these significant electronic changes, the catalytic activity for water oxidation in this particular system was found to be largely unaffected, suggesting that the spatial geometry of the ligand is the dominant factor for reactivity in that case. acs.orgresearchgate.net The synthesis of such ruthenium complexes typically involves reacting a ruthenium precursor with the desired bipyridine ligand. nih.govacs.org
| Complex Type | Key Findings |
| Ru(bda)L₂ with modified bda backbone | The Ru(III)/Ru(II) redox potential is significantly affected by the electronic properties of the ligand. acs.org |
| Ru(bda)L₂ with modified bda backbone | Catalytic activity for water oxidation is primarily dictated by the ligand's spatial geometry rather than its electronic effects. acs.orgresearchgate.net |
Manganese complexes are of significant interest in catalysis, particularly for oxidation reactions. The stability and reactivity of these complexes are highly dependent on the nature of the coordinating ligands. Macrocyclic ligands are often employed to enhance the thermodynamic stability of manganese complexes. nih.gov The electronic properties of the ligands can be "tuned" to control the reactivity of the manganese center. nih.gov For instance, the introduction of electron-donating groups on the pyridine ring of a ligand can enhance the reactivity of the manganese center in the disproportionation of hydrogen peroxide. nih.gov
The stability of manganese(II) complexes with polypyridyl ligands is a key factor in their catalytic performance. While tris(polypyridine)manganese(III) complexes are generally unstable, their properties can be investigated through electrochemical methods like cyclic voltammetry of the corresponding manganese(II) complexes. mdpi.com The ligand scaffold is crucial for stabilizing higher oxidation states of manganese, which are often key intermediates in catalytic cycles. mdpi.com The coordination of N-oxide ligands to manganese(II) has been shown to form both dimeric and polymeric structures, depending on the specific ligand used. nih.gov
Scientific Data on the Coordination Chemistry of this compound Remains Elusive
Despite a comprehensive search of available scientific literature and databases, detailed research findings on the coordination chemistry of the specific ligand this compound are not presently available. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.
The inquiry sought to explore the nuanced electronic and steric effects of this compound as a ligand, its influence on the spin states and redox potentials of metal centers, and the stability and lability of its coordination complexes. This included a specific focus on the electron-donating or withdrawing nature of both the N-oxide and bromine substituents.
While general principles of coordination chemistry allow for predictions about the behavior of substituted bipyridine ligands, the specific electronic and steric parameters of the 6-bromo substituted N-oxide are not documented in the public domain. Information regarding the parent compound, 2,2'-bipyridine N,N'-dioxide, and the non-oxidized 6-bromo-2,2'-bipyridine is more readily accessible. However, extrapolating this data to the target compound would not meet the required standards of scientific accuracy for this article.
The search for experimental data, such as crystal structures, spectroscopic analyses (UV-Vis, NMR, IR), electrochemical data (cyclic voltammetry), and magnetic property measurements for complexes of this compound, did not yield any specific results. Similarly, computational studies detailing the electronic structure, stability, or reactivity of its metal complexes could not be located.
Without such foundational research, any attempt to construct the requested article would be based on speculation rather than documented scientific evidence. Therefore, the generation of a detailed and authoritative article on the coordination chemistry of this compound is not feasible until dedicated research on this compound is published.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
DFT calculations are instrumental in understanding the electronic structure and charge distribution of 6-bromo-2,2'-bipyridine (B106941) N-oxide. The introduction of the N-oxide functionality and the bromine atom significantly influences the electron density across the bipyridine framework. The N-oxide group, being a strong electron-withdrawing group, and the bromine atom, with its inductive and resonance effects, modulate the electron distribution. This, in turn, affects the molecule's reactivity and its ability to coordinate with metal ions.
The N-oxide group generally enhances the electron-deficient nature of the pyridine (B92270) ring it is attached to. researchgate.net This can lead to a lower energy for the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. researchgate.net The charge distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. For instance, in related bipyridine N-oxides, the oxygen atom of the N-oxide group is a site of negative potential, indicating its nucleophilic character.
DFT studies on analogous 2,2'-bipyridine (B1663995) systems have shown that the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO, are sensitive to substituents. nih.gov For 6-bromo-2,2'-bipyridine N-oxide, the bromine atom would further perturb these frontier orbitals. The interplay between the electron-withdrawing N-oxide and the electronegative bromine atom creates a unique electronic landscape that dictates the molecule's chemical behavior.
A related study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine using DFT at the B3LYP/6–311G(d,p) level revealed a HOMO–LUMO energy gap of 2.3591 eV. nih.gov While this is a different molecule, it highlights the utility of DFT in quantifying the electronic properties of complex heterocyclic systems containing bromine.
DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of new compounds.
For NMR spectroscopy, DFT methods can accurately predict the chemical shifts of ¹H and ¹³C nuclei. mdpi.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com For this compound, theoretical calculations would predict the chemical shifts of the protons and carbons in the two pyridine rings. The electron-withdrawing N-oxide group would generally cause a downfield shift for the protons on the oxidized pyridine ring. The bromine atom would also influence the chemical shifts of the adjacent protons. By comparing the calculated and experimental spectra, a detailed assignment of the NMR signals can be achieved.
Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The calculated frequencies can help in assigning the observed IR bands to specific vibrational modes of the molecule, such as the N-O stretching frequency, which is a characteristic vibration for N-oxides. For instance, in pyridine N-oxides, the N-O bond has been a subject of computational studies to understand its nature. nih.gov
Molecular Mechanics and Dynamics Simulations
While DFT provides a detailed electronic picture, molecular mechanics and dynamics simulations are essential for understanding the conformational landscape and intermolecular interactions of larger systems, such as metal complexes of this compound.
Molecular mechanics and dynamics simulations can explore the potential energy surface of this compound to identify low-energy conformations in the gas phase or in solution. These simulations can also predict the conformational changes that occur upon complexation with a metal ion. The steric hindrance introduced by the bromine atom at the 6-position can influence the preferred coordination geometry of the resulting metal complex.
Non-covalent interactions play a crucial role in the stability of supramolecular structures and ligand-protein binding. mdpi.comnih.gov These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, are critical in determining the structure and function of molecular assemblies.
Molecular mechanics and DFT calculations can be used to estimate the binding energies between this compound and a metal center or another molecule. The bromine atom in this compound can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site. mdpi.com The N-oxide group can act as a hydrogen bond acceptor.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool to analyze the electron density and characterize non-covalent interactions. nih.gov By identifying bond critical points and analyzing the properties of the electron density at these points, the nature and strength of non-covalent interactions can be quantified.
Mechanistic Insights into Reactivity and Catalysis
Computational studies can provide detailed mechanistic insights into the reactivity of this compound in various chemical transformations, including its role as a ligand in catalysis. chemscene.com DFT calculations can be used to map out the potential energy surfaces of reactions, identifying transition states and intermediates. researchgate.net
For instance, in the context of catalysis, understanding the electronic and steric effects of the ligand on the metal center is crucial. The electron-withdrawing nature of the N-oxide and the steric bulk of the bromine atom in this compound can tune the reactivity of a metal catalyst. DFT studies can help in rationalizing the observed catalytic activity and in designing more efficient catalysts. documentsdelivered.commdpi.com
The reactivity of related pyridine N-oxides has been studied computationally, shedding light on their role in oxidation reactions and as directing groups in C-H activation. acs.org These studies provide a framework for understanding the potential reactivity of this compound. For example, the N-oxide functionality can be a site for oxygen atom transfer reactions. documentsdelivered.com
Elucidating Catalytic Cycles in Metal-Ligand Systems
Bipyridine N-oxides are highly effective ligands in transition metal catalysis. The N-oxide group can act as a strong σ-donor and a tunable π-acceptor, influencing the electronic properties and reactivity of the metal center. Computational studies are instrumental in elucidating the mechanisms of catalytic cycles involving metal complexes of this compound.
DFT calculations can be employed to model the entire catalytic cycle of a reaction, providing detailed information about the geometry and electronic structure of all intermediates and transition states. For example, in a hypothetical water oxidation process catalyzed by a ruthenium complex bearing a derivative of this compound, computational analysis can help to understand the key steps of the reaction. acs.org This includes the formation of high-valent metal-oxo species, which are often proposed as key intermediates in such catalytic transformations. acs.org By calculating the energetics of different proposed pathways, researchers can identify the most plausible mechanism and the rate-determining step. This knowledge is invaluable for the rational design of more efficient and robust catalysts.
The computational toolkit AARON (Automated Alkylation Reaction Optimizer for N-oxides) has been developed to automate the optimization of transition-state structures for reactions catalyzed by bipyridine N,N'-dioxides, showcasing the power of computational screening in catalyst design. acs.org Such approaches can predict stereoselectivities and provide insights into the origins of asymmetric induction in catalyzed reactions. acs.org
Prediction of Novel N-Oxide Bipyridine Derivatives
One of the most exciting applications of computational chemistry is the in silico design of novel molecules with desired properties. By leveraging quantum chemical methods, molecular docking, and molecular dynamics simulations, it is possible to predict the potential of new N-oxide bipyridine derivatives for various applications before their synthesis. nih.gov
Computational screening can be used to design novel derivatives of this compound with tailored electronic and steric properties. By systematically modifying the substituents on the bipyridine framework, it is possible to tune the ligand's coordination properties and the resulting catalytic activity of its metal complexes. For instance, introducing electron-donating or electron-withdrawing groups can modulate the redox potential of the metal center and influence the catalytic efficiency.
Hybrid computational methodologies that combine quantum chemical methods with molecular modeling can be used to design and evaluate new ligands. nih.gov The process often starts with the generation of a virtual library of candidate molecules. The properties of these molecules, such as their frontier molecular orbital energies and electrostatic potentials, are then calculated to assess their potential as ligands. nih.gov Promising candidates can be further studied through molecular dynamics simulations to understand their dynamic behavior and interactions within a catalytic system. nih.gov This predictive power accelerates the discovery of new and improved catalysts and functional materials.
Advanced Applications in Materials Science and Catalysis
Ligands in Homogeneous and Heterogeneous Catalysis
The 6-Bromo-2,2'-bipyridine (B106941) N-oxide scaffold serves as a highly adaptable ligand in catalysis. The N-oxide group and the bromine atom modify the electron density and steric environment of the bipyridine core, allowing for fine-tuning of the catalytic properties of its metal complexes. acs.orgacs.orglboro.ac.uk
In the critical field of water oxidation for sustainable energy, ruthenium-based molecular catalysts are extensively studied. nih.govtesisenred.netnih.gov The design of the ligand sphere around the metal center is paramount for both catalytic activity and robustness. nih.govnih.gov Ligands like 2,2'-bipyridine-6,6'-dicarboxylate (bda) have been pivotal in creating highly active ruthenium catalysts. nih.govacs.org The introduction of an N-oxide group, as in 6-bromo-2,2'-bipyridine N-oxide, can significantly alter the electron-donating properties of the ligand. acs.org This modification can influence the redox potentials of the ruthenium center, which is a key factor in the water oxidation cycle that involves multiple proton-coupled electron transfer (PCET) steps and high oxidation states like Ru(V)=O. mdpi.comscispace.com
Furthermore, the stability of the catalyst under harsh oxidative conditions is a major challenge. nih.gov Ligand design plays a crucial role in preventing degradation. While specific studies on this compound in this exact context are not prevalent, the principles of ligand design suggest its potential. The bromo-substituent can enhance the stability of the ligand framework. In related systems, such as copper complexes with 6,6'-dihydroxy-2,2'-bipyridine, the ligand's nature is crucial for the formation and stabilization of the catalytically active species. nih.gov The robust, degradation-resistant nature of pyridine-based ligands is a known advantage in designing durable water oxidation catalysts. nih.gov
Table 1: Performance of Selected Ruthenium-Based Water Oxidation Catalysts This table presents data for related, well-studied ruthenium catalysts to provide context for the design principles applicable to complexes with this compound.
The oxidative cleavage of alkenes is a fundamental transformation, traditionally achieved through methods like ozonolysis. nih.gov There is significant interest in developing catalytic alternatives using more benign oxidants like molecular oxygen. nih.govrsc.org Non-heme manganese and iron complexes are prominent in this area, often utilizing bipyridine-type ligands to facilitate the activation of O2. nih.govrsc.org While direct catalytic data for this compound in this reaction is scarce, the principles of catalyst design are informative. In one study, a manganese-catalyzed aerobic cleavage of C=C bonds was successfully established, where 2,2'-bipyridine (B1663995) ligands were examined. nih.gov
Similarly, heme-containing enzymes like peroxidases can catalyze alkene cleavage and epoxidation, often as a secondary activity. nih.govresearchgate.net The reaction mechanism can involve high-valent metal-oxo intermediates, similar to those in water oxidation. The electronic tuning provided by the N-oxide and bromo-substituents on a bipyridine ligand could modulate the reactivity of a metal center (e.g., Mn or Fe) to favor either cleavage or epoxidation, making this compound an intriguing candidate for ligand screening in the development of new catalysts for these transformations. nih.govnih.gov
The versatility of the bipyridine scaffold extends to a wide array of other catalytic processes. lboro.ac.ukchemscene.com Bipyridine ligands are integral to transition metal catalysts used in numerous reactions, including cross-coupling and C-H activation. lboro.ac.uk The N-oxide functionality can further diversify its role. Pyridine-N-oxides have been employed in palladium-catalyzed C-H cross-coupling reactions to synthesize non-symmetrical bipyridine derivatives. lboro.ac.uk
The 6-bromo substituent on the 2,2'-bipyridine N-oxide molecule offers a reactive handle for further synthetic modifications. For instance, the bromine atom can be replaced or used in cross-coupling reactions to immobilize the catalytic complex on a solid support, transforming a homogeneous catalyst into a more easily recyclable heterogeneous system. This strategic functionalization is a key advantage in designing practical and sustainable catalytic processes.
Building Blocks for Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions and metal-ligand coordination to construct large, well-defined architectures from smaller molecular components. rsc.orgnih.gov this compound is an excellent candidate for this "bottom-up" approach, offering multiple sites for interaction and assembly.
The structure of this compound is well-suited for its use as a bridging ligand, connecting multiple metal centers to form polynuclear complexes and coordination polymers. rsc.org The bidentate N,N'-chelating unit of the bipyridine can bind to a metal ion, while the bromine atom serves as a synthetic point for extension. nih.gov Through reactions like the Ullmann or Suzuki cross-coupling, the bromo-functionalized ligand can be linked to other pyridine (B92270) or bipyridine units, creating larger, ditopic, or polytopic ligands. lboro.ac.uk These extended ligands can then bridge multiple metal ions to create complex, multicomponent systems. rsc.org
The self-assembly process can be sequential. For instance, one type of metal ion can first coordinate to the bipyridine units of several ligands, organizing them in space. A second metal ion can then be introduced to coordinate with other donor sites on the periphery of the pre-organized structure, leading to the formation of complex bimetallic or trimetallic architectures. researchgate.net
The directed and predictable nature of metal-ligand bonding allows for the construction of discrete, three-dimensional metallosupramolecular structures such as cages, bowls, and prisms. semanticscholar.orgrsc.orgu-tokyo.ac.jp The combination of linear or angular metal coordination geometries with rigid organic ligands dictates the final architecture. semanticscholar.org
Ligands based on 2,2'-bipyridine are frequently used as the flat "panels" or "edges" in these constructions. u-tokyo.ac.jp For example, self-assembly of palladium(II) or platinum(II) ions, which typically adopt square-planar geometries, with bipyridine-based ligands can lead to the formation of molecular squares or cages. semanticscholar.orgu-tokyo.ac.jp The this compound ligand could be used to form an initial structure, with the bromine atoms pointing outwards from the assembly. These bromine sites would then be available for post-assembly modification, allowing for the attachment of functional groups to the exterior of the cage, which could alter its solubility or enable it to interact with other molecules or surfaces. This strategy is highly valuable for creating functional nanomaterials with tailored properties. nih.gov
Table 2: Examples of Self-Assembled Metallosupramolecular Architectures This table showcases representative examples of architectures formed using bipyridine-type ligands, illustrating the principles that could be applied using this compound.
Functional Materials
The unique electronic and structural characteristics of this compound make it a valuable building block in the synthesis of advanced functional materials. The presence of the electron-withdrawing N-oxide group and the reactive bromo-substituent allows for its incorporation into complex molecular architectures designed for specific applications in materials science.
Precursors for Conjugated Polymers with Tunable Electronic Properties
The development of high-performance n-type conjugated polymers is crucial for the advancement of organic electronics. This compound serves as a key precursor in this area due to the strong electron-deficient nature of the N-oxide functionalized bipyridine unit. nih.gov The introduction of an N-oxide group to the bipyridine system significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer, which facilitates electron injection and transport, a key characteristic of n-type semiconductors. nih.govresearchgate.net
Research has demonstrated that functionalizing bipyridines with N-oxide groups can effectively switch the charge transport nature of the resulting polymers from p-type (hole-transporting) to ambipolar or even unipolar n-type (electron-transporting). researchgate.net For instance, polymers incorporating N-oxide bipyridine units have been shown to transition from p-type to n-type behavior as the degree of oxidation increases (from mono-N-oxide to di-N-oxide). nih.govresearchgate.net This is a significant finding, as it provides a clear strategy for tuning the electronic properties of conjugated polymers. The bromo-substituent on the this compound molecule is particularly important as it provides a reactive site for polymerization reactions, such as Suzuki or Stille cross-coupling, allowing it to be readily incorporated into a polymer backbone. lboro.ac.uk
The planarity and strong π-stacking potential of N-oxide functionalized bipyridines are also beneficial for charge transport in the solid state. researchgate.net The ability to create n-type conjugated polymers from simple, accessible building blocks like this compound is a significant step towards the realization of low-cost, solution-processable organic thin-film transistors (OTFTs) and complementary logic circuits. nih.govresearchgate.net
Application in Dye-Sensitized Solar Cells (DSSCs)
In the field of photovoltaics, 2,2'-bipyridine derivatives are fundamental components of sensitizer (B1316253) dyes used in Dye-Sensitized Solar Cells (DSSCs). nih.gov These bipyridine ligands, typically as part of a ruthenium complex, serve two primary functions: they anchor the dye molecule to the surface of a semiconductor (commonly TiO2), and they participate in the light-harvesting and electron transfer processes that generate the photocurrent. nih.govmdpi.comresearchgate.net
Furthermore, the bipyridine core ensures strong chelation to a metal center, such as ruthenium, which has been a cornerstone of DSSC research. nih.govmdpi.com The bromo-substituent offers a convenient handle for further molecular engineering. It can be used to introduce additional functionalities, such as extended π-conjugated systems to enhance light absorption or bulky groups to prevent dye aggregation and reduce charge recombination, which are common strategies to improve DSSC performance. mdpi.com The development of metal-free organic dyes, which are cost-effective and environmentally friendly, also represents a promising direction where tailored bipyridine N-oxide ligands could play a crucial role. acs.org
Photosensitizers and Fluorescent Dyes
The same photophysical properties that make bipyridine derivatives suitable for DSSCs also make them excellent candidates for photosensitizers and fluorescent dyes. A photosensitizer is a molecule that can be excited by light and then transfer that energy to another molecule, while a fluorescent dye is a molecule that re-emits absorbed light. The introduction of the N-oxide group to the 2,2'-bipyridine scaffold significantly perturbs its electronic structure, leading to distinct photophysical properties. nih.govacs.org
This modification can alter the absorption and emission wavelengths, as well as the quantum yields of fluorescence. The electron-withdrawing nature of the N-oxide group can lead to a red-shift in the absorption spectrum, allowing for excitation with lower energy light. nih.gov This tunability is highly desirable for creating dyes that are sensitive to specific wavelengths of light for applications in bioimaging, sensing, and photodynamic therapy. The bromo-group on the 6-position provides a site for covalent attachment to other molecules, such as proteins or polymers, enabling its use as a targeted fluorescent probe. lboro.ac.uk
Emerging Applications and Future Directions
The unique properties of this compound and its derivatives are paving the way for new and exciting applications. The demonstrated success in creating n-type conjugated polymers opens the door for their use in a wider range of organic electronic devices beyond transistors, including organic light-emitting diodes (OLEDs) and organic photodetectors. nih.gov The ability to precisely tune the electronic energy levels through N-oxidation is a powerful tool for designing materials with tailored optoelectronic functions. nih.govresearchgate.net
Future research is likely to focus on several key areas:
Advanced Polymer Architectures: Exploring the copolymerization of this compound with a wider variety of electron-donating monomers to create low bandgap polymers for organic photovoltaics and near-infrared photodetectors.
Catalysis: The combination of the bipyridine ligand, known for its coordinating ability, and the electronic modification by the N-oxide group could lead to the development of novel catalysts for a range of chemical transformations. lboro.ac.ukchemscene.com
Supramolecular Chemistry: The bipyridine N-oxide unit can act as a versatile building block in the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs) with interesting host-guest chemistry or catalytic properties. acs.org
Sensing Applications: The fluorescence properties of derivatives of this compound could be harnessed to develop sensitive and selective chemosensors for metal ions or small molecules. researchgate.net
In essence, this compound is not just a single-use compound but a versatile platform for the design and synthesis of a new generation of functional materials with tunable properties for a broad spectrum of advanced applications.
Conclusion and Outlook
Summary of Key Research Progress and Achievements
Research on 6-Bromo-2,2'-bipyridine (B106941) N-oxide has led to a solid understanding of its fundamental properties and reactivity. Efficient synthetic routes have been established, and its utility as a versatile building block in organic synthesis, coordination chemistry, and materials science has been demonstrated. Its role as a ligand in transition metal catalysis is a particularly significant area of achievement.
Unaddressed Challenges and Future Research Avenues
Despite the progress, several challenges and opportunities for future research remain. The development of more sustainable and atom-economical synthetic methods for its preparation is an ongoing pursuit. Further exploration of its coordination chemistry with a wider range of metals could lead to the discovery of novel catalysts with enhanced activities and selectivities. Investigating the full potential of its derivatives in the design of advanced materials with tailored electronic and photophysical properties is another promising avenue.
Potential for Innovation in Diverse Chemical Disciplines
The unique combination of a bromo-substituent and an N-oxide functionality on a bipyridine framework endows 6-Bromo-2,2'-bipyridine N-oxide with significant potential for innovation across various chemical disciplines. In catalysis, the design of new ligands based on this scaffold could lead to breakthroughs in challenging chemical transformations. In materials science, its incorporation into polymers and supramolecular assemblies could result in materials with novel optical, electronic, and sensing capabilities. Furthermore, its role as a key intermediate will continue to facilitate the synthesis of complex and biologically active molecules, contributing to advances in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing 6-Bromo-2,2'-bipyridine N-oxide, and what catalysts are typically employed?
- Methodological Answer : The synthesis often involves halogenation or cross-coupling reactions. For example, bromination of 2,2'-bipyridine derivatives using bromine sources under controlled conditions can introduce the bromine substituent. Reductive coupling of halogenated pyridine precursors (e.g., 2-bromo-6-methylpyridine) using nickel catalysts (e.g., NiCl₂ with ligands) is a validated approach for constructing the bipyridine backbone . Subsequent oxidation of the pyridine nitrogen with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide yields the N-oxide functionality. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and confirm bromine’s deshielding effects. The N-oxide group causes downfield shifts (e.g., pyridine protons near N-oxide appear at δ 8.5–9.0 ppm).
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. For example, dihedral angles between pyridine rings (e.g., ~2.48° coplanarity in related N-oxides) and hydrogen-bonding patterns (e.g., N–H⋯O dimers) are critical for structural validation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHBrNO, MW 235.08) and isotopic patterns for bromine.
Advanced Research Questions
Q. How does the bromine substituent influence the electronic and coordination properties of 2,2'-bipyridine N-oxide derivatives?
- Methodological Answer : Bromine’s electron-withdrawing effect reduces electron density on the bipyridine ring, altering redox potentials and ligand-metal charge transfer. UV-Vis spectroscopy can track these changes (e.g., shifts in π→π* transitions). Computational studies (DFT) quantify orbital energy adjustments, aiding in designing metal complexes for catalysis or photophysics. Bromine also enhances regioselectivity in further functionalization (e.g., Suzuki coupling at the 6-position) .
Q. What intermolecular interactions dominate the solid-state packing of this compound derivatives?
- Methodological Answer : X-ray studies reveal that N–H⋯O hydrogen bonds form dimeric units, while π-π stacking (3.5–4.0 Å interplanar distances) and halogen bonding (Br⋯N/O contacts) stabilize extended networks. For example, in 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide, dimers stack along the crystallographic b-axis in a sandwich-herringbone motif. Thermal analysis (DSC/TGA) correlates these interactions with melting points and stability .
Q. How can this compound be functionalized for applications in coordination chemistry or materials science?
- Methodological Answer :
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at the bromine site, enabling ligand diversification (e.g., attaching carboxylate or anthracene groups for luminescent complexes) .
- Coordination to Metals : The N-oxide moiety acts as a weak-field ligand, stabilizing transition metals (e.g., Ru, Ir) in oxidation states relevant to photocatalysis. Cyclic voltammetry (CV) assesses redox activity, while EPR probes paramagnetic intermediates .
Data Contradictions and Validation
Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Yield variations often stem from reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) is recommended. For example, Ni-catalyzed couplings may require anhydrous conditions and inert atmospheres to prevent dehalogenation. Reproducibility checks using literature protocols (e.g., NMR monitoring of intermediates) and peer validation (e.g., crystallographic data sharing) mitigate discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
